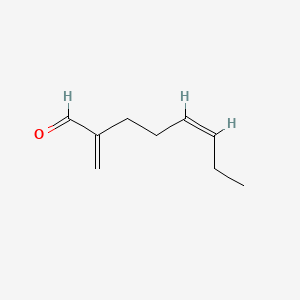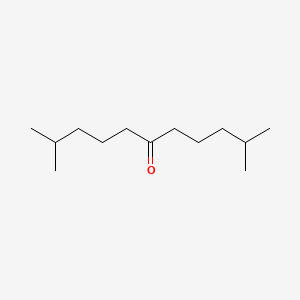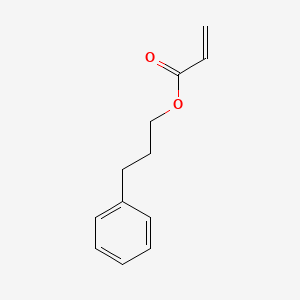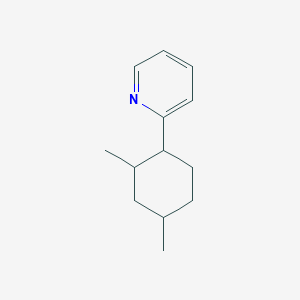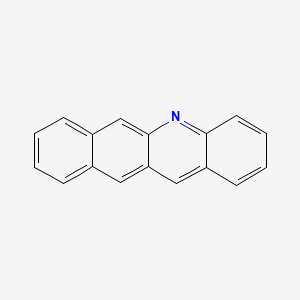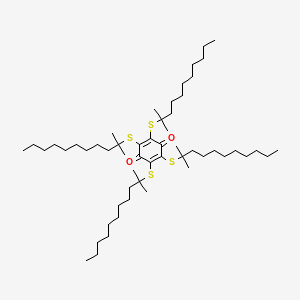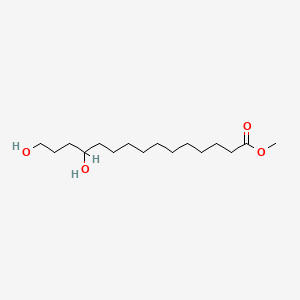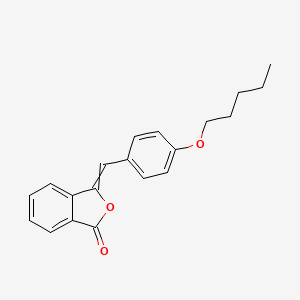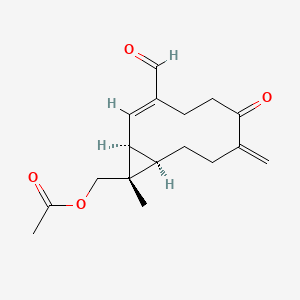
Madolin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Madolin D involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the formation of key intermediates through controlled reactions. Common reagents used in the synthesis include organic solvents, acids, and bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Madolin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Madolin D has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Madolin D involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Madolin D can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Shares a similar molecular structure but differs in its functional groups.
Compound B: Has a similar molecular weight but different reactivity.
Compound C: Exhibits similar biological activity but different pharmacokinetics.
Propriétés
Numéro CAS |
205239-58-3 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(1S,2E,10R,11S)-3-formyl-11-methyl-7-methylidene-6-oxo-11-bicyclo[8.1.0]undec-2-enyl]methyl acetate |
InChI |
InChI=1S/C17H22O4/c1-11-4-6-14-15(17(14,3)10-21-12(2)19)8-13(9-18)5-7-16(11)20/h8-9,14-15H,1,4-7,10H2,2-3H3/b13-8+/t14-,15+,17+/m1/s1 |
Clé InChI |
ZUWPSFKGEACNOM-CFXMSHTJSA-N |
SMILES isomérique |
CC(=O)OC[C@]1([C@H]2[C@@H]1/C=C(\CCC(=O)C(=C)CC2)/C=O)C |
SMILES canonique |
CC(=O)OCC1(C2C1C=C(CCC(=O)C(=C)CC2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


